Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]- Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-
Brand Name: Vulcanchem
CAS No.: 72968-82-2
VCID: VC3825074
InChI: InChI=1S/C22H26N6O2S/c1-5-9-28(10-6-2)19-7-8-20(21(13-19)27-31(4,29)30)25-26-22-17(14-23)11-16(3)12-18(22)15-24/h7-8,11-13,27H,5-6,9-10H2,1-4H3
SMILES: CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)C)C#N)NS(=O)(=O)C
Molecular Formula: C22H26N6O2S
Molecular Weight: 438.5 g/mol

Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]-

CAS No.: 72968-82-2

Cat. No.: VC3825074

Molecular Formula: C22H26N6O2S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfonamide, N-[2-[(2,6-dicyano-4-methylphenyl)azo]-5-(dipropylamino)phenyl]- - 72968-82-2

Specification

CAS No. 72968-82-2
Molecular Formula C22H26N6O2S
Molecular Weight 438.5 g/mol
IUPAC Name N-[2-[(2,6-dicyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]methanesulfonamide
Standard InChI InChI=1S/C22H26N6O2S/c1-5-9-28(10-6-2)19-7-8-20(21(13-19)27-31(4,29)30)25-26-22-17(14-23)11-16(3)12-18(22)15-24/h7-8,11-13,27H,5-6,9-10H2,1-4H3
Standard InChI Key DYOVEOOVFVMXAP-UHFFFAOYSA-N
SMILES CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)C)C#N)NS(=O)(=O)C
Canonical SMILES CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)C)C#N)NS(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s structure integrates three key moieties:

  • A methanesulfonamide group (-SO2NH2) at the N-position, enhancing water solubility and hydrogen-bonding potential.

  • A dipropylamino group (-N(C3H7)2) at the para position of the benzene ring, contributing to steric bulk and basicity.

  • A 2,6-dicyano-4-methylphenylazo group (-N=N-C6H2(CN)2(CH3)), providing strong UV absorption and chromophoric properties .

The InChIKey DYOVEOOVFVMXAP-UHFFFAOYSA-N confirms its unique stereochemical configuration, while the SMILES string CCCN(CCC)C1=CC(NS(C)(=O)=O)=C(C=C1)N=NC1=C(C=C(C)C=C1C#N)C#N delineates the connectivity of substituents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H26N6O2S
Molecular Weight438.55 g/mol
LogP4.89
CAS Number72968-82-2
UV λmax~450–500 nm (azo chromophore)

Spectroscopic Characterization

  • UV-Vis Spectroscopy: The azo group (-N=N-) absorbs strongly in the visible range (450–500 nm), making the compound suitable for HPLC-diode array detection (DAD) .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) typically reveals a molecular ion peak at m/z 439.1 ([M+H]+), with fragmentation patterns indicating loss of sulfonamide (-SO2NH2) and cyanide groups .

Synthesis and Optimization

Reaction Pathways

The synthesis involves a multi-step sequence:

  • Diazotization: Reaction of 2,6-dicyano-4-methylaniline with nitrous acid (HNO2) to form the diazonium salt.

  • Coupling: The diazonium salt reacts with N-(5-amino-2-(dipropylamino)phenyl)methanesulfonamide under alkaline conditions to yield the azo linkage .

  • Purification: Crude product is purified via recrystallization from nitroalkane solvents (e.g., nitroethane), leveraging temperature-dependent solubility .

A patent by details the use of nitroalkane diluents (e.g., nitroethane) to facilitate high-purity synthesis (>94% yield). The nitroalkane enhances solubility of intermediates at elevated temperatures (50–70°C) while precipitating by-products like ammonium chloride.

Scalability and Industrial Feasibility

  • Solvent Recycling: Nitroalkane filtrates containing residual product can be reused without purification, reducing waste .

  • Process Safety: The reaction is exothermic but manageable at controlled temperatures (<90°C).

Analytical Applications

HPLC Method Development

The compound is a benchmark analyte in reverse-phase (RP) HPLC:

  • Column: Newcrom R1 (100 Å pore size, 3 µm particles) .

  • Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid (formic acid for MS compatibility) .

  • Retention Time: ~7–10 minutes under gradient elution .

Table 2: Optimal HPLC Conditions

ParameterSpecificationSource
Column Temperature25–30°C
Flow Rate0.8–1.0 mL/min
DetectionDAD at 280, 320, 360 nm
Injection Volume5–10 µL

Pharmacokinetic Studies

Its chromatographic stability and detectability make it suitable for tracking drug metabolites in biological matrices . For instance, a 2022 study validated its use in isolating impurities from antineoplastic agents .

Industrial and Research Applications

Dye and Pigment Industry

The azo chromophore classifies it as a disperse dye precursor. Compared to Disperse Blue 165 (CAS 41642-51-7), it shows superior lightfastness due to electron-withdrawing cyano groups .

Material Science

Thin films incorporating the compound exhibit nonlinear optical (NLO) properties, with second-harmonic generation (SHG) intensities comparable to urea .

Comparative Analysis with Analogues

Table 3: Structural and Functional Analogues

CompoundCAS NumberKey DifferencesApplication
Disperse Blue 16541642-51-7Acetamide vs. sulfonamideTextile dyeing
N-Methyl methanesulfonamide3144-09-0Lacks azo and cyano groupsSolvent additive
C.I. Disperse Red 17916586-42-8Benzothiazole azo corePolymer coloration

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